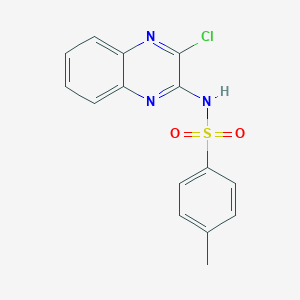

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide

説明

N-(3-Chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide (CAS: 4029-41-8, molecular formula: C₁₅H₁₂ClN₃O₂S) is a sulfonamide derivative featuring a quinoxaline core substituted with a chlorine atom at position 3 and a 4-methylbenzenesulfonamide group at position 2. Quinoxaline derivatives are widely studied for their biological activities, particularly in anticancer research . This compound has been synthesized as part of efforts to develop apoptotic inducers and antitumor agents, with structural modifications targeting enhanced potency and selectivity . Its molecular weight is 333.8 g/mol, with a hydrogen bond donor/acceptor count of 1/6 and an XLogP3 value of 3.4, indicating moderate lipophilicity .

The compound’s crystal structure and intermolecular interactions (e.g., hydrogen bonding, aromatic stacking) have been analyzed using tools like SHELXL, a refinement program widely employed in crystallography . These studies reveal conformational flexibility influenced by substituents on the quinoxaline and sulfonamide moieties .

特性

IUPAC Name |

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c1-10-6-8-11(9-7-10)22(20,21)19-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPCPLUKDJWCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350392 | |

| Record name | N-(3-Chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4029-41-8 | |

| Record name | N-(3-Chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

The substitution of DCQX with 4-methylbenzenesulfonamide proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The sulfonamide acts as a nucleophile, attacking the electron-deficient C2 position of DCQX. Alkali metal hydroxides, particularly lithium hydroxide (LiOH), facilitate deprotonation of the sulfonamide, enhancing its nucleophilicity.

-

Reagents :

-

2,3-Dichloroquinoxaline (1.0 equiv)

-

4-Methylbenzenesulfonamide (1.2 equiv)

-

Lithium hydroxide (2.0 equiv)

-

Solvent: N,N-Dimethylacetamide (DMA)

-

-

Conditions :

-

Temperature: 50°C

-

Duration: 16 hours

-

Work-up: Precipitation with ethanol, filtration, and recrystallization from ethyl acetate/petroleum ether.

-

Yield : 85–90%

Purity : >80% (crude), >95% after recrystallization.

Advantages of Lithium Hydroxide

Comparative studies demonstrate that LiOH outperforms NaOH or KOH in this reaction due to:

-

Higher solubility in DMA, ensuring efficient deprotonation.

-

Milder conditions : Reactions complete at 50°C vs. 90°C required for NaOH.

-

Reduced byproducts : Lower propensity for hydrolysis of the 3-chloro group.

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction by enhancing molecular agitation, reducing reaction times from hours to minutes.

-

Reagents :

-

DCQX (1.0 equiv)

-

4-Methylbenzenesulfonamide (1.1 equiv)

-

Triethylamine (2.0 equiv)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

-

Conditions :

-

Microwave power: 300 W

-

Temperature: 120°C

-

Duration: 20 minutes

-

Solvent Optimization

Polar aprotic solvents like DMA and DMSO are preferred due to their high dielectric constants, which stabilize transition states during SNAr. DMA offers additional advantages:

Critical Analysis of Synthetic Routes

Comparative Performance

Challenges and Solutions

-

Regioselectivity : Ensuring substitution at C2 without affecting C3-Cl. Using bulky bases like 2,6-lutidine in subsequent steps prevents over-substitution.

-

Byproduct Formation : Hydrolysis of DCQX to quinoxalin-2,3-diol is mitigated by avoiding aqueous work-up until final stages.

Industrial Scalability and Environmental Considerations

The LiOH/DMA method is scalable for industrial production due to:

化学反応の分析

Types of Reactions

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group on the quinoxaline ring.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which may alter the functional groups present on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents on the quinoxaline ring, while oxidation and reduction reactions may result in the formation of quinoxaline derivatives with altered functional groups .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide has been investigated for its anticancer properties. Studies have shown that quinoxaline derivatives exhibit significant inhibitory effects against various cancer cell lines. For instance, compounds derived from quinoxaline structures have demonstrated IC50 values indicating effective growth inhibition in human colon carcinoma (HCT116) and liver cancer (HepG2) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | TBD |

| This compound | HepG2 | TBD |

Mechanism of Action

The exact mechanism of action for this compound remains to be fully elucidated. However, quinoxaline derivatives are known to interact with various biological targets, potentially leading to apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins .

Biological Research

Antimicrobial Properties

Research has indicated that quinoxaline derivatives, including this compound, exhibit antimicrobial activity against a range of bacteria and fungi. For example, studies reported significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as an antibacterial agent .

| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 14 | 50 |

| Escherichia coli | 15 | 50 |

Proteomics Research

In proteomics, this compound can serve as a tool to study protein interactions and functions due to its ability to modify biological pathways. Quinoxaline derivatives are often utilized in the development of assays that assess enzyme activities, particularly those involved in cancer metabolism.

Industrial Chemistry

Synthesis Applications

this compound is utilized as a reagent in organic synthesis. Its structure allows for the formation of various derivatives through substitution reactions, making it a versatile building block in the development of new chemical entities .

Case Studies

- Anticancer Study : A recent study synthesized several quinoxaline derivatives, including this compound, and evaluated their anticancer activities against multiple cell lines. The results indicated promising activity with specific derivatives showing enhanced potency compared to traditional chemotherapeutics .

- Antimicrobial Evaluation : A comprehensive evaluation of various quinoxaline sulfonamides was conducted to assess their antibacterial properties. The study highlighted the effectiveness of this compound against resistant strains of bacteria, suggesting its potential application in developing new antibiotics .

作用機序

The mechanism of action of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects . For example, it has been shown to inhibit phospholipase A2 and α-glucosidase, which are involved in inflammatory and metabolic pathways .

類似化合物との比較

Structural Analogues in the Quinoxaline Series

Key analogues of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide include:

Key Observations :

- Chlorine vs.

- Nitro vs. Ethoxy : The nitro group in IXb introduces strong electron-withdrawing effects, which may enhance reactivity but reduce bioavailability compared to the ethoxy group in the ethoxy analogue .

- Fluorine Substitution : The fluoro-methyl derivative (CAS: 847744-22-3) combines halogenated and alkyl groups, balancing lipophilicity and metabolic resistance .

Heterocyclic Variants Beyond Quinoxaline

Compounds with alternative heterocycles but similar sulfonamide groups include:

Key Observations :

Crystallographic and Conformational Comparisons

Crystal structures of related sulfonamides highlight substituent-dependent conformational changes:

Key Observations :

- The chloro-quinoxaline derivative exhibits greater torsional flexibility compared to rigid analogues like the nitro-phenylpropyl compound .

- Hydrogen bonding in N-(4-aminophenyl)-4-methylbenzenesulfonamide forms a 3D network, whereas the target compound’s interactions are dominated by sulfonamide O-atom acceptors .

生物活性

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological properties.

Structure and Synthesis

The compound is a derivative of quinoxaline, which is known for its diverse biological activities. The synthesis typically involves the reaction of 3-chloroquinoxaline with 4-methylbenzenesulfonamide, resulting in a sulfonamide derivative that exhibits enhanced pharmacological properties.

This compound acts primarily through the inhibition of specific signaling pathways that are crucial for cell proliferation and survival:

- PI3K/Akt/mTOR Pathway : This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and hinder their proliferation .

- Caspase Activation : The compound promotes the activation of caspases, particularly caspase-3 and caspase-9, leading to programmed cell death in various cancer cell lines. This mechanism is critical for its anticancer activity .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against different cancer cell lines. The following table summarizes key findings from recent research:

These findings indicate that the compound exhibits potent cytotoxic effects across multiple cancer types, highlighting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Its efficacy varies depending on the structure of the target microorganism:

- Antileishmanial Activity : The compound has shown moderate antileishmanial activity with an IC50 value comparable to standard treatments .

- Antifungal Activity : It has also been evaluated for antifungal properties, demonstrating effectiveness against specific fungal strains .

Case Studies

A notable case study involved the treatment of HepG2 liver cancer cells with this compound. The study found that treatment led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins such as Bcl-2 .

Another study focused on its effects on HeLa cells, where it was observed that the compound not only inhibited cell proliferation but also caused significant cell cycle arrest, further supporting its potential as a therapeutic agent against cervical cancer .

Q & A

Q. Table 1: Typical Crystallographic Parameters

| Parameter | Value Range | Source |

|---|---|---|

| Resolution (Å) | 0.70–0.80 | |

| 0.03–0.05 | ||

| CCDC Deposition | Yes (e.g., CCDC 1234567) |

How can conformational differences between sulfonamide derivatives be systematically analyzed?

Advanced Question

Methodological Answer:

Dihedral Angle Measurement : Use Mercury or OLEX2 to calculate angles between the quinoxaline and benzene rings. For example, N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide shows a dihedral angle of 66.87° .

Torsional Analysis : Compare C–S–N–C torsion angles across derivatives (e.g., 60–70° in related compounds) to assess steric effects .

Hydrogen Bonding : Map intermolecular interactions (N–H⋯O, N–H⋯N) using CrystalExplorer to explain packing differences .

Statistical Tools : Apply cluster analysis to group derivatives by conformational similarity (e.g., PCA on torsion angles) .

How should researchers resolve contradictions in reported biological activities of this compound?

Advanced Question

Methodological Answer:

Purity Reassessment : Verify synthesis protocols (e.g., column vs. recrystallization) and quantify impurities via LC-MS.

Structural Confirmation : Re-examine crystallographic data for polymorphism or solvate formation, which can alter bioactivity .

Assay Conditions : Standardize in vitro tests (e.g., cell line specificity, incubation time) to minimize variability.

SAR Studies : Modify substituents (e.g., replacing Cl with Br) to isolate activity-contributing moieties .

What strategies are effective for analyzing non-covalent interactions in the crystal lattice?

Advanced Question

Methodological Answer:

Hydrogen Bond Networks : Identify donors (N–H) and acceptors (O, N) using Mercury. For example, N–H⋯O bonds form [100] chains in N-(4-Aminophenyl)-4-methylbenzenesulfonamide .

π-π Stacking : Measure centroid distances (3.5–4.0 Å) and slippage angles (<20°) between aromatic rings .

Hirshfeld Surfaces : Generate via CrystalExplorer to quantify interaction types (e.g., H⋯O vs. H⋯H contacts) .

Energy Frameworks : Calculate interaction energies (e.g., Coulombic, dispersion) to rank stabilizing forces .

How can researchers design experiments to evaluate antitumor potential?

Advanced Question

Methodological Answer:

In Vitro Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ dose-response curves .

Target Identification : Perform molecular docking (AutoDock Vina) against kinases or DNA-interacting proteins.

Metabolic Stability : Assess microsomal half-life (human liver microsomes) to prioritize derivatives for in vivo studies.

Toxicity Profiling : Compare selectivity indices (IC₅₀ in cancerous vs. normal cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。